
Brillant Orange
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brilliant Orange is a synthetic organic compound widely used as a dye. It is known for its vibrant orange hue and is commonly used in textile dyeing, printing, and various industrial applications. The compound is also referred to as Reactive Orange 16 and has the chemical formula C20H17N3Na2O11S3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Brilliant Orange involves several steps, including ammonification, oxidation rearrangement, hydrolysis, diazotization, aromatization, and brominated cyclization. The raw materials used in the synthesis include naphthalic anhydride, ammonia water, sodium hydroxide, diffusant NNO, sodium hypochlorite, hydrochloric acid, sodium nitrate, nitrous acid, cuprous chloride, sodium bicarbonate, alkali sulfide, sulfuric acid, oleum, 1,1’-binaphthyl-8,8’-dicarboxylic acid, bromine, and iodine .
Industrial Production Methods: In industrial settings, the production of Brilliant Orange involves the use of general-purpose equipment and readily available raw materials. The process is designed to be environmentally friendly, with no sewage or waste gas discharge. The final product is mainly used for jig-dyeing and dip-dyeing of cotton cloth, offering good level-dyeing properties and medium affinity .
Análisis De Reacciones Químicas
Types of Reactions: Brilliant Orange undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Electrochemical oxidation using boron-doped diamond anodes.
Reduction: Involves the use of reducing agents like sodium dithionite.
Substitution: Reactions with nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include different derivatives of the original compound, which can be used for various applications in dyeing and printing.
Aplicaciones Científicas De Investigación
Brilliant Orange has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in textile dyeing, printing, and as a colorant in various products.
Mecanismo De Acción
The mechanism of action of Brilliant Orange involves its interaction with molecular targets through its reactive groups. The compound forms covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to its staining properties. The pathways involved include the formation of azo bonds and the interaction with cellular components .
Comparación Con Compuestos Similares
- Reactive Orange 13
- Reactive Orange 14
- Reactive Orange 15
Comparison: Brilliant Orange is unique due to its high reactivity and vibrant color. Compared to other similar compounds, it offers better stability and affinity for various substrates, making it a preferred choice in many applications .
Propiedades
Número CAS |
25188-23-2 |
|---|---|
Fórmula molecular |
C33H24N6O9S2 |
Peso molecular |
712.7 g/mol |
Nombre IUPAC |
4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C33H24N6O9S2/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48) |
Clave InChI |
XKNUVBQTZXGYHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



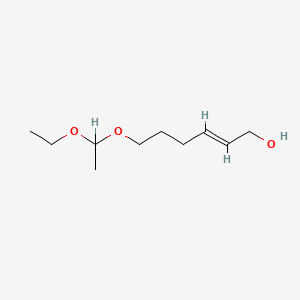
![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
![4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B13755971.png)
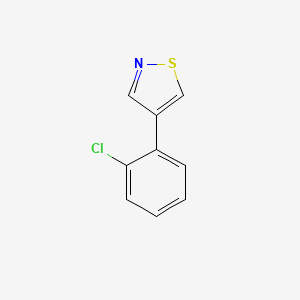
![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)

![2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester](/img/structure/B13756006.png)
![1,6-diamino-7H-benz[de]anthracen-7-one](/img/structure/B13756008.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
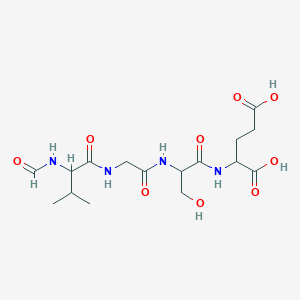
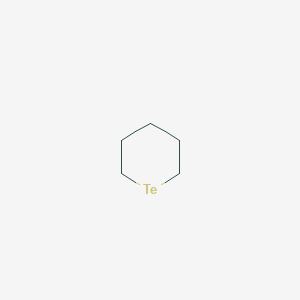
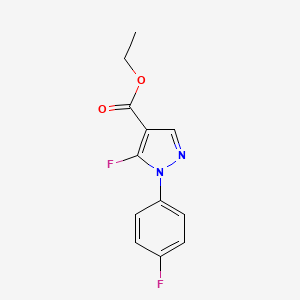
![2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B13756035.png)
